molecular formula C12H17Br B12563744 1-(1-Bromoethyl)-3-tert-butylbenzene CAS No. 155734-75-1

1-(1-Bromoethyl)-3-tert-butylbenzene

Cat. No.: B12563744
CAS No.: 155734-75-1
M. Wt: 241.17 g/mol
InChI Key: QEISRFVBPFFHKI-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-3-tert-butylbenzene is an organic compound belonging to the class of alkyl halides It features a benzene ring substituted with a bromoethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-tert-butylbenzene can be synthesized through the bromination of 3-tert-butylstyrene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3-tert-butylstyrene in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using industrial-scale distillation columns.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-3-tert-butylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Cyanoethyl)-3-tert-butylbenzene.

    Elimination Reactions: Formation of 3-tert-butylstyrene.

    Oxidation Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Carboxyethyl)-3-tert-butylbenzene.

Scientific Research Applications

1-(1-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active compounds.

    Medicine: Explored for its potential as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-3-tert-butylbenzene involves its reactivity as an alkyl halide. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-(1-Bromoethyl)-3-tert-butylbenzene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both a bromoethyl group and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

155734-75-1

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-(1-bromoethyl)-3-tert-butylbenzene

InChI

InChI=1S/C12H17Br/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,1-4H3

InChI Key

QEISRFVBPFFHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(C)(C)C)Br

Origin of Product

United States

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